Cas no 1804660-75-0 (2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile)
2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile
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- Inchi: 1S/C8H5BrF2N2O/c9-7-4(1-2-12)6(14)3-5(13-7)8(10)11/h3,8H,1H2,(H,13,14)
- InChI Key: APUABAAOIUMUTA-UHFFFAOYSA-N
- SMILES: BrC1=C(CC#N)C(C=C(C(F)F)N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 378
- XLogP3: 1.3
- Topological Polar Surface Area: 52.9
2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007142-500mg |
2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile |
1804660-75-0 | 97% | 500mg |
$940.80 | 2022-04-01 | |
| Alichem | A024007142-1g |
2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile |
1804660-75-0 | 97% | 1g |
$1,629.60 | 2022-04-01 |
2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile
2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile (CAS No. 1804660-75-0): A Comprehensive Overview
2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile (CAS No. 1804660-75-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of new drugs for the treatment of neurological disorders and cancer.
The chemical structure of 2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile is defined by its bromo, difluoromethyl, hydroxy, and cyano substituents on a pyridine ring. These functional groups contribute to the compound's distinct chemical properties and biological activities. The bromo substituent enhances the lipophilicity of the molecule, facilitating its ability to cross biological membranes and reach target sites within cells. The difluoromethyl group imparts additional stability and metabolic resistance, while the hydroxy group can participate in hydrogen bonding interactions with biological targets. The cyano group further contributes to the compound's reactivity and binding affinity.
Recent studies have highlighted the multifaceted biological activities of 2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile. In vitro assays have demonstrated its potent inhibitory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By inhibiting these enzymes, 2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile can potentially enhance acetylcholine levels in the brain, thereby improving cognitive function and slowing the progression of diseases like Alzheimer's.
In addition to its neuroprotective properties, 2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile has also shown significant antiproliferative activity against various cancer cell lines. Preclinical studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile has been extensively studied to understand its behavior in vivo. Animal models have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing regimens. These properties make it an attractive candidate for further clinical development.
Toxicity studies have also been conducted to assess the safety profile of 2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile. Results from these studies indicate that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models. However, further investigations are necessary to fully evaluate its safety in human subjects.
The potential applications of 2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile extend beyond neurodegenerative diseases and cancer. Ongoing research is exploring its efficacy in treating other conditions such as inflammatory disorders and metabolic diseases. For instance, preliminary studies have shown that the compound can modulate inflammatory cytokines and improve insulin sensitivity, suggesting its potential as a multifunctional therapeutic agent.
In conclusion, 2-Bromo-6-(difluoromethyl)-4-hydroxypyridine-3-acetonitrile (CAS No. 1804660-75-0) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and multifaceted biological activities make it an exciting candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and safety profile, it is likely that this compound will play a significant role in advancing medical treatments for various diseases.
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